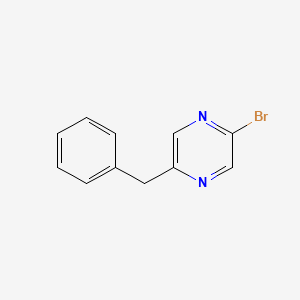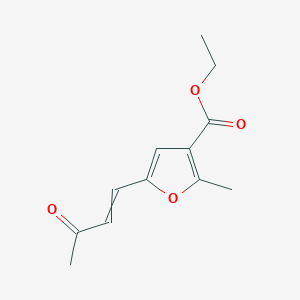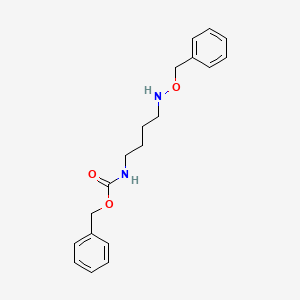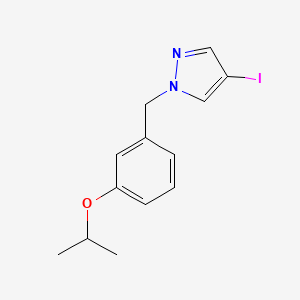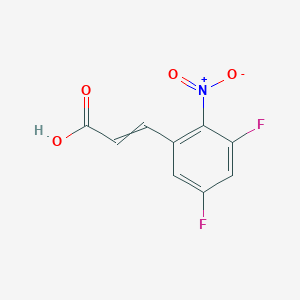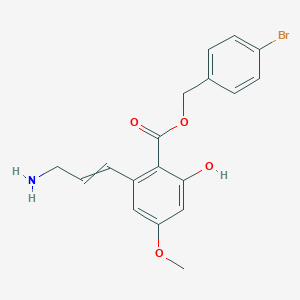
(E)-4-bromobenzyl 2-(3-aminoprop-1-en-1-yl)-6-hydroxy-4-methoxybenzoate
Overview
Description
(E)-4-bromobenzyl 2-(3-aminoprop-1-en-1-yl)-6-hydroxy-4-methoxybenzoate (chemical formula: C18H18BrNO4, molecular weight: 392.2 g/mol) is a synthesized compound designed for biological evaluation . It exhibits intriguing structural features, including a bromobenzyl moiety, an aminopropenyl group, and a hydroxy-methoxybenzoate scaffold.
Scientific Research Applications
Photodynamic Therapy Applications
- Spectroscopic and Photophysical Properties : A study by Pişkin, Canpolat, and Öztürk (2020) discussed the synthesis and characterization of new zinc phthalocyanines substituted with (E)-4-bromobenzyl derivatives. These compounds demonstrated properties useful for photodynamic therapy, particularly in cancer treatment, due to their high singlet oxygen quantum yield and appropriate photodegradation quantum yield (Pişkin, Canpolat, & Öztürk, 2020).
- Anticancer Activity : Bekircan et al. (2008) synthesized derivatives of (E)-4-bromobenzyl for evaluating their anticancer activity against various cancer cell lines. The study highlighted the potential of these compounds as therapeutic agents in cancer treatment (Bekircan, Kucuk, Kahveci, & Bektaş, 2008).
Photophysicochemical Studies
- Properties in Photodynamic Therapy : Öncül, Öztürk, and Pişkin (2021) synthesized and characterized zinc(II) phthalocyanine with (E)-4-bromobenzyl substituents. These compounds showed potential as photosensitizers in photodynamic therapy due to their favorable fluorescence, singlet oxygen production, and photostability (Öncül, Öztürk, & Pişkin, 2021).
Antimicrobial and Enzyme Inhibition Studies
- Antimicrobial Activity : Alyar et al. (2018) researched Schiff bases derived from sulfamethoxazole and substituted salicylaldehydes. Their study included (E)-4-((4-methoxy-2-hydroxybenzylidene)amino) derivatives, which demonstrated significant antimicrobial activities and carbonic anhydrase enzyme inhibition effects (Alyar, Şen, Alyar, Adem, Kalkancı, & Özdemir, 2018).
Synthesis and Characterization of Derivatives
- Synthesis of Derivatives : Kaneria et al. (2016) synthesized novel 3-(4-bromobenzyl)-5-(thiophen-2-yl)-4H-1,2,4-triazol derivatives and evaluated their antimicrobial activity. These compounds, incorporating the (E)-4-bromobenzyl group, showed promising results against various bacteria and fungi (Kaneria, Thumar, Ladva, & Vadodaria, 2016).
Applications in Organic Synthesis
- Organic Synthesis Studies : Research by Zhang and Magnusson (1996) involved the DDQ-mediated oxidation of 4,6-O-methoxybenzylidene-protected saccharides. This study is relevant to the chemical transformations and applications of methoxybenzylidene derivatives in organic synthesis (Zhang & Magnusson, 1996).
properties
IUPAC Name |
(4-bromophenyl)methyl 2-(3-aminoprop-1-enyl)-6-hydroxy-4-methoxybenzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18BrNO4/c1-23-15-9-13(3-2-8-20)17(16(21)10-15)18(22)24-11-12-4-6-14(19)7-5-12/h2-7,9-10,21H,8,11,20H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SBCGSONZHZWLKN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C(=C1)O)C(=O)OCC2=CC=C(C=C2)Br)C=CCN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18BrNO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
CID 126969741 | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




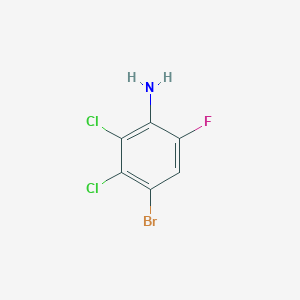
![3-Bromo-1-methyl-1,4,6,7-tetrahydro-pyrazolo[4,3-c]pyridine-5-carboxylic acid tert-butyl ester](/img/structure/B1413584.png)



